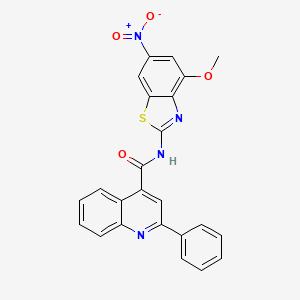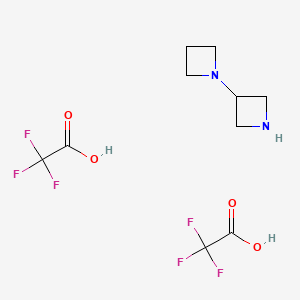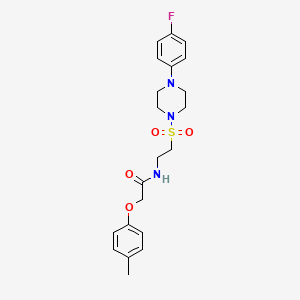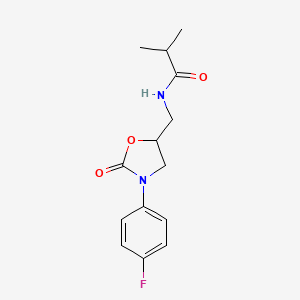
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNQ and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide focuses on synthesis and characterization, aiming to explore their potential pharmacological activities and structure-activity relationships. Studies such as the one by Rahman et al. (2014) on quinazoline derivatives demonstrate the exploration of hybrid molecules for their diuretic and antihypertensive properties, highlighting the importance of structural modifications for enhancing biological activity Rahman et al., 2014.
Antimicrobial and Antifungal Activities
Compounds with structures similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide have been investigated for their antimicrobial and antifungal activities. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, assessing their potential against various bacterial and fungal strains, indicating the chemical structure's role in targeting microbial pathogens Patel & Patel, 2010.
Anticancer Properties
Explorations into anticancer applications are significant, with various derivatives showing promise in inhibiting cancer cell growth. The synthesis and cytotoxic activity evaluation of benzothiazole derivatives, as discussed by Yoshida et al. (2005), highlight the potential of these compounds in developing new antitumor agents based on modifications of the chemical structure for improved efficacy and selectivity Yoshida et al., 2005.
Antioxidant Activity
The search for new antioxidants is a critical area of research, with compounds such as N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide derivatives being evaluated for their antioxidative potential. Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides to study their antioxidative capacity, showing the impact of structural elements on their efficacy as antioxidants Cindrić et al., 2019.
Catalytic and Chemical Transformations
The compound and its derivatives are also studied for their roles in catalytic and chemical transformations. Bernando et al. (2015) investigated oxo-rhenium complexes containing heterocyclic ligands for the reduction of aldehydes, showcasing the compound's utility in facilitating chemical reactions under various conditions Bernando et al., 2015.
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4S/c1-32-20-11-15(28(30)31)12-21-22(20)26-24(33-21)27-23(29)17-13-19(14-7-3-2-4-8-14)25-18-10-6-5-9-16(17)18/h2-13H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBTULHSXWDCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)

![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)



